molecular formula C6H7BrS B1632185 2-Bromo-5-ethylthiophene CAS No. 62323-44-8

2-Bromo-5-ethylthiophene

Cat. No. B1632185
CAS RN: 62323-44-8
M. Wt: 191.09 g/mol
InChI Key: HYRYQZIGBWDHAD-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylthiophene is a chemical compound with the molecular formula C6H7BrS . It has an average mass of 191.089 Da and a monoisotopic mass of 189.945175 Da .


Synthesis Analysis

Thiophene derivatives, such as 2-Bromo-5-ethylthiophene, are synthesized through various methods, including heterocyclization of different substrates . Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-ethylthiophene is 1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Bromo-5-ethylthiophene is a liquid at room temperature . It has a molecular weight of 191.09 g/mol . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Safety and Hazards

2-Bromo-5-ethylthiophene is classified as a Category 2 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, H335, and H227, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is combustible .

properties

IUPAC Name

2-bromo-5-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYQZIGBWDHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627869
Record name 2-Bromo-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethylthiophene

CAS RN

62323-44-8
Record name 2-Bromo-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethylthiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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